Thiocoraline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

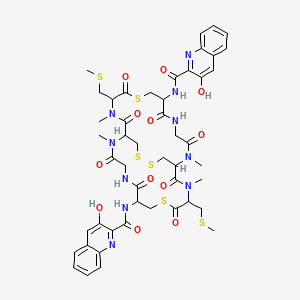

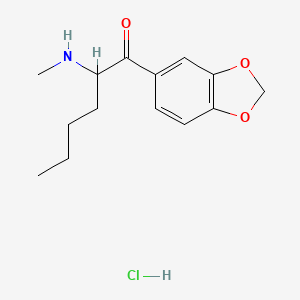

Thiocoraline is a microbial natural product belonging to the depsipeptide class. . This compound has garnered significant attention due to its potent antitumor activity and unique chemical structure.

作用機序

Target of Action

Thiocoraline, a natural marine compound, primarily targets the cell cycle . It has been found to induce profound perturbations of the cell cycle in human colon cancer cell lines . The primary target of this compound is DNA polymerase , an enzyme that plays a crucial role in DNA replication .

Mode of Action

This compound interacts with its target, DNA polymerase, by inhibiting its activity . This inhibition results in a decrease in the rate of DNA replication . Specifically, this compound causes an arrest in the G1 phase of the cell cycle and a decrease in the rate of S phase progression towards G2/M phases .

Biochemical Pathways

This compound affects the cell cycle progression pathway . By inhibiting DNA polymerase, this compound disrupts the normal progression of the cell cycle, specifically blocking the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. A sensitive bioanalytical assay for this compound in plasma has been developed, based on reversed-phase liquid chromatography and fluorescence detection . This method has been validated in the 1-100 ng/ml range, and plasma samples can be stored for at least 4 months at -80 degrees C

Result of Action

The result of this compound’s action is a significant disruption of the cell cycle, leading to cell death . By inhibiting DNA polymerase and thus DNA replication, this compound prevents cells from properly progressing through the cell cycle . This is particularly effective against cancer cells, which rely on rapid cell division for their growth and survival .

Action Environment

This compound is a microbial natural product of the depsipeptide class, isolated from the marine actinomycete strain L-13-ACM2-092 . The marine environment from which this compound is derived may play a role in its stability and efficacy.

生化学分析

Biochemical Properties

Thiocoraline plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary interactions is with DNA polymerase, where it inhibits DNA elongation, thereby disrupting DNA replication . This compound also binds to duplex DNA through its 3-hydroxyquinaldic acid chromophores, which further contributes to its inhibitory effects on protein synthesis .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It induces cell cycle arrest in the G1 phase and decreases the rate of S phase progression towards the G2/M phases . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting DNA replication and protein synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with duplex DNA, which inhibits DNA polymerase activity and protein synthesis . This compound does not inhibit DNA-topoisomerase II enzymes nor induce DNA breakage, indicating its specific action on DNA polymerase . This inhibition leads to cell cycle arrest and reduced clonogenicity in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains stable and retains its inhibitory effects on DNA polymerase and protein synthesis over extended periods . Long-term exposure to this compound results in sustained cell cycle arrest and decreased cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-tumor activity without causing severe toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with DNA polymerase and protein synthesis machinery . It affects metabolic flux by inhibiting DNA replication and protein synthesis, leading to altered metabolite levels and disrupted cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization and accumulation are influenced by its binding to duplex DNA and interactions with cellular transport mechanisms .

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on DNA polymerase and protein synthesis . Post-translational modifications and targeting signals direct this compound to specific compartments within the cell, ensuring its effective action on cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: Thiocoraline is produced through a nonribosomal peptide synthetase assembly line . The biosynthesis involves the incorporation of various amino acids and sulfur-containing moieties, resulting in a complex thiodepsipeptide structure.

Industrial Production Methods: Industrial production of this compound involves fermentation processes using the marine actinomycete strain Micromonospora marina . The fermentation medium typically consists of glucose, soluble starch, soybean meal, yeast extract, tryptone, calcium carbonate, sodium chloride, and monobasic potassium phosphate. The pH is adjusted to 7 prior to sterilization .

化学反応の分析

Types of Reactions: Thiocoraline undergoes several types of chemical reactions, including oxidation, hydrolysis, and conjugation . These reactions are influenced by the presence of multiple potential sites for degradation.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxidizing agents.

Hydrolysis: It undergoes hydrolysis in aqueous solutions and human plasma.

Conjugation: Conjugation reactions can occur with various biomolecules.

Major Products: The major products formed from these reactions include oxidized and hydrolyzed derivatives of this compound .

科学的研究の応用

Thiocoraline has a wide range of scientific research applications:

類似化合物との比較

Echinomycin: Another bis-intercalator with antitumor properties.

Doxorubicin: A well-known DNA intercalator used in cancer therapy.

Actinomycin D: A DNA-binding antibiotic with similar mechanisms of action.

Uniqueness of Thiocoraline: this compound is unique due to its marine origin and complex thiodepsipeptide structure. Unlike other intercalators, it exhibits extremely slow kinetics of binding, contributing to its long-lasting effects on DNA .

This compound’s distinct chemical structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.

特性

CAS番号 |

173046-02-1 |

|---|---|

分子式 |

C48H56N10O12S6 |

分子量 |

1157.4 g/mol |

IUPAC名 |

3-hydroxy-N-[(1S,7R,11R,14S,20R,24R)-20-[(3-hydroxyquinoline-2-carbonyl)amino]-2,12,15,25-tetramethyl-11,24-bis(methylsulfanylmethyl)-3,6,10,13,16,19,23,26-octaoxo-9,22,28,29-tetrathia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoline-2-carboxamide |

InChI |

InChI=1S/C48H56N10O12S6/c1-55-31-23-75-76-24-32(46(68)58(4)34(22-72-6)48(70)74-19-29(41(63)49-17-37(55)61)53-43(65)39-35(59)15-25-11-7-9-13-27(25)51-39)56(2)38(62)18-50-42(64)30(20-73-47(69)33(21-71-5)57(3)45(31)67)54-44(66)40-36(60)16-26-12-8-10-14-28(26)52-40/h7-16,29-34,59-60H,17-24H2,1-6H3,(H,49,63)(H,50,64)(H,53,65)(H,54,66)/t29-,30-,31+,32+,33+,34+/m0/s1 |

InChIキー |

UPGGKUQISSWRJJ-XLTUSUNSSA-N |

SMILES |

CN1C2CSSCC(C(=O)N(C(C(=O)SCC(C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)C(CSC(=O)C(N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C |

異性体SMILES |

CN1[C@@H]2CSSC[C@H](C(=O)N([C@@H](C(=O)SC[C@@H](C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)[C@H](CSC(=O)[C@H](N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C |

正規SMILES |

CN1C2CSSCC(C(=O)N(C(C(=O)SCC(C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)C(CSC(=O)C(N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C |

同義語 |

thiocoraline |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)

![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)

![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)

![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)

![3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium](/img/structure/B3025876.png)

![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)

![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)

![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)